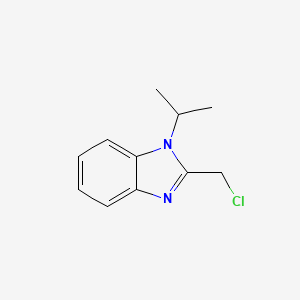

1-Isopropyl-2-chloromethylbenzimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClN2 |

|---|---|

Molecular Weight |

208.69 g/mol |

IUPAC Name |

2-(chloromethyl)-1-propan-2-ylbenzimidazole |

InChI |

InChI=1S/C11H13ClN2/c1-8(2)14-10-6-4-3-5-9(10)13-11(14)7-12/h3-6,8H,7H2,1-2H3 |

InChI Key |

LQVYWZFMFVGMMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1CCl |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 1 Isopropyl 2 Chloromethylbenzimidazole

Regiospecific Synthesis Strategies for Benzimidazole (B57391) Core Formation

The formation of the benzimidazole core is the foundational step in the synthesis of 1-isopropyl-2-chloromethylbenzimidazole. Modern synthetic strategies are geared towards achieving high regioselectivity, ensuring the desired substitution pattern on the final molecule.

Cyclocondensation Approaches from ortho-Phenylenediamines and Derivatives

The most prevalent and versatile method for the synthesis of the benzimidazole scaffold is the cyclocondensation of ortho-phenylenediamines with a one-carbon electrophile. nih.govmdpi.com This approach, often referred to as the Phillips-Ladenburg synthesis, offers a direct route to the benzimidazole ring system.

In the context of synthesizing the precursor to this compound, which is 2-chloromethyl-1H-benzimidazole, the reaction typically involves the condensation of ortho-phenylenediamine with chloroacetic acid. google.com The reaction is generally carried out in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst and facilitates the dehydration and subsequent cyclization. The process involves the initial formation of an amide intermediate, which then undergoes an intramolecular cyclization to form the benzimidazole ring.

The reaction conditions for this cyclocondensation can be optimized to improve yields and purity. For instance, the molar ratio of ortho-phenylenediamine to chloroacetic acid has been shown to influence the reaction outcome, with a ratio of 1:1.2 to 1:1.5 often being optimal. google.com The reaction is typically conducted at elevated temperatures, often under reflux, for several hours. google.com

Table 1: Cyclocondensation of o-Phenylenediamine (B120857) with Chloroacetic Acid

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Reference |

| o-Phenylenediamine | Chloroacetic Acid | 4mol/L HCl | Reflux, 100-120°C, 3-6h | 2-Chloromethyl-1H-benzimidazole | google.com |

Multi-Component Reaction Pathways and Tandem Syntheses

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and atom economy. nih.govnih.gov While a direct one-pot, multi-component synthesis of this compound from simple precursors is not extensively documented, the principles of MCRs can be applied to the synthesis of highly substituted benzimidazoles.

Tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel, also offer an efficient pathway to the benzimidazole core. For example, a one-pot synthesis of 1,2-disubstituted benzimidazoles can be achieved through the reaction of an ortho-phenylenediamine, an aldehyde, and a catalyst. nih.gov This approach, however, typically leads to substitution at the 1- and 2-positions with groups derived from the aldehyde, which may not be directly applicable to the synthesis of the target compound without further modification.

Precursor Design and Elaboration for Isopropyl and Chloromethyl Moiety Introduction

Strategies for Selective N-Alkylation (Isopropyl Group)

The N-alkylation of the benzimidazole ring is a common transformation. To introduce the isopropyl group specifically at the N-1 position, direct alkylation of a pre-formed benzimidazole is a common strategy. In the case of synthesizing this compound, a plausible route involves the N-isopropylation of 2-chloromethyl-1H-benzimidazole.

This reaction is typically carried out in the presence of a base to deprotonate the benzimidazole nitrogen, making it more nucleophilic. Common bases used include sodium hydroxide (B78521), potassium carbonate, or sodium hydride. fao.org The choice of solvent is also crucial and can range from polar aprotic solvents like DMF to alcohols. The alkylating agent would be an isopropyl halide, such as 2-bromopropane or 2-iodopropane. The reaction temperature and time are optimized to ensure complete reaction and minimize side products. Phase-transfer catalysis has also been employed to facilitate the N-alkylation of benzimidazoles in a biphasic system, which can offer advantages in terms of mild reaction conditions and easier work-up.

Table 2: General Conditions for N-Alkylation of Benzimidazoles

| Benzimidazole Substrate | Alkylating Agent | Base | Solvent | Conditions | Product | Reference |

| 2-Chloro-1H-benzimidazole | Benzyl halides | - | - | - | N-alkylated 2-chloro-benzimidazoles |

Methods for Site-Specific Chloromethyl Group Installation

The chloromethyl group is a key functional handle, and its introduction at the C-2 position is a defining feature of the target molecule. As previously discussed, the most direct method to achieve this is through the cyclocondensation of ortho-phenylenediamine with chloroacetic acid. google.com

Alternatively, if one were to start with 1-isopropylbenzimidazole, a C-H functionalization at the C-2 position would be required to introduce the chloromethyl group. Direct chloromethylation of an existing benzimidazole ring at the C-2 position can be challenging due to the potential for reaction at other sites and the harsh conditions often required for such transformations. The Blanc chloromethylation, which typically employs formaldehyde and hydrogen chloride with a Lewis acid catalyst, is a classic method for introducing chloromethyl groups onto aromatic rings, but its application to the specific C-2 position of a pre-formed 1-isopropylbenzimidazole is not well-documented and could lead to a mixture of products. wikipedia.orggoogle.com Therefore, the cyclocondensation approach remains the more reliable and regiospecific method for installing the 2-chloromethyl moiety.

Optimization of Reaction Conditions and Enhanced Synthetic Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and environmental impact.

For the cyclocondensation step, parameters such as the concentration of the acid catalyst, reaction temperature, and reaction time are key variables. google.com The use of microwave irradiation has been shown to significantly accelerate the synthesis of benzimidazole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. mdpi.com

In the N-alkylation step, the choice of base, solvent, and temperature plays a pivotal role in the reaction's efficiency. A systematic study of these parameters can lead to the identification of optimal conditions that favor the desired N-1 substitution and suppress the formation of undesired isomers or over-alkylation products. For example, the use of a specific base-solvent combination can influence the regioselectivity of alkylation in unsymmetrical benzimidazoles. The use of design of experiment (DoE) methodologies can be a powerful tool to systematically optimize multiple reaction variables simultaneously.

Furthermore, the development of catalytic systems, such as the use of erbium(III) triflate (Er(OTf)₃) in the synthesis of 1,2-disubstituted benzimidazoles, highlights the ongoing efforts to enhance synthetic efficiency and selectivity. mdpi.com While not directly applied to the target molecule in the reviewed literature, these advanced catalytic methods point towards future directions for optimizing the synthesis of this compound.

Solvent Effects and Green Chemistry Approaches

Research into the N-alkylation of 2-chlorobenzimidazole has demonstrated the viability of several green chemistry techniques. These methods offer significant advantages over conventional approaches that often use toxic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) in the presence of strong bases like sodium hydride.

Solvent-Free Grinding: One effective green method is the physical grinding of reactants in a mortar and pestle at room temperature. This solvent-free approach involves grinding 2-chlorobenzimidazole with an alkylating agent in the presence of a mild base, such as potassium carbonate (K2CO3). This technique is simple, reduces waste by eliminating the need for a solvent, and shortens reaction times. For the alkylation of 2-chlorobenzimidazole with various agents, this method has been shown to produce high yields in as little as 10-15 minutes.

Green Solvents: The use of environmentally benign solvents is another cornerstone of green chemistry. Polyethylene (B3416737) glycol (PEG-600) has been identified as an effective and recyclable solvent for the N-alkylation of 2-chlorobenzimidazole. When 2-chlorobenzimidazole is heated with an alkylating agent in PEG-600, the desired N-alkylated product can be obtained in good yields. The reaction is typically heated to 100°C for a few hours. The use of PEG-600 avoids volatile and toxic organic solvents, and it can potentially be recovered and reused. Ethanol is another green solvent that can be used, often in conjunction with microwave heating, to accelerate the reaction.

The following table summarizes the yields obtained for the N-alkylation of 2-chlorobenzimidazole using different green chemistry approaches with various alkylating agents, which serve as a model for the synthesis of this compound.

Table 1: Comparison of Green Synthetic Methods for N-Alkylation of 2-Chlorobenzimidazole

| Alkylating Agent | Method | Base | Solvent | Time | Yield (%) |

|---|---|---|---|---|---|

| Dimethyl Sulfate | Grinding | K2CO3 | None | 10-15 min | 85 |

| Diethyl Sulfate | Grinding | K2CO3 | None | 10-15 min | 82 |

| Benzyl Chloride | Grinding | K2CO3 | None | 10-15 min | 88 |

| Dimethyl Sulfate | Heating | - | PEG-600 | 3 hrs | 80 |

| Diethyl Sulfate | Heating | - | PEG-600 | 3 hrs | 78 |

| Benzyl Chloride | Heating | - | PEG-600 | 3 hrs | 84 |

| Dimethyl Sulfate | Microwave | - | None | 2 min | 88 |

| Diethyl Sulfate | Microwave | - | None | 2 min | 85 |

| Benzyl Chloride | Microwave | - | None | 2 min | 90 |

Data is based on analogous reactions with primary alkylating agents.

Temperature and Pressure Influence on Yield and Selectivity

Conventional heating methods typically require elevated temperatures to drive the reaction to completion. For instance, when using a green solvent like PEG-600, the reaction mixture is heated to 100°C for approximately 3 hours to achieve good yields. Similarly, older methods using solvents like THF with sodium hydride as a base often involved heating at 80°C for 1 hour. These elevated temperatures provide the necessary energy to overcome the activation barrier for the nucleophilic substitution reaction.

In contrast, microwave-assisted synthesis allows for rapid heating of the reaction mixture to a target temperature, often leading to dramatically reduced reaction times. For the N-alkylation of 2-chlorobenzimidazole, microwave irradiation for just 2 minutes can lead to excellent yields, a significant improvement over the hours required for conventional heating. nih.gov The specific temperature reached inside the microwave reactor can vary but is often in the range of 80°C to 150°C, achieved in a very short period. nih.gov

Some synthetic methods can proceed efficiently at room temperature, particularly green techniques like solvent-free grinding. By physically grinding the reactants, the increased surface area and intimate contact between the solid reactants can facilitate the reaction without the need for external heating, yielding the product in minutes.

The influence of pressure is less commonly a primary variable in the N-alkylation of benzimidazoles, which are typically carried out under atmospheric pressure. However, when reactions are performed in a sealed vessel, particularly under microwave irradiation, the pressure inside the vessel can increase due to the heating of the solvent or reactants. This autogenous pressure can help to maintain the reaction components in the liquid phase at temperatures above their atmospheric boiling points, which can further accelerate the reaction rate.

Table 2: Influence of Temperature and Method on the Synthesis of N-Alkyl-2-chlorobenzimidazoles

| Method | Temperature (°C) | Reaction Time | Typical Yield (%) |

|---|---|---|---|

| Physical Grinding | Room Temperature | 10-15 minutes | 82-88 |

| Conventional Heating (PEG-600) | 100 | 3 hours | 78-84 |

| Conventional Heating (THF) | 80 | 1 hour | ~64 |

| Microwave Irradiation | High (achieved rapidly) | 2 minutes | 85-90 |

Data is based on analogous reactions with primary alkylating agents.

Catalyst Systems for Benzimidazole Formation and Functionalization

While the synthesis of the target compound focuses on the N-alkylation of a pre-formed benzimidazole ring, it is important to understand the catalytic systems involved in both the initial ring formation and the subsequent functionalization.

Catalyst Systems for Benzimidazole Formation: The formation of the benzimidazole scaffold itself is often catalyzed by acids. Zinc triflate (Zn(OTf)2) has been identified as an efficient Lewis acid catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various aldehydes. This reaction is typically carried out in a solvent like ethanol at reflux temperature. The use of zinc triflate is advantageous due to its commercial availability, low toxicity, and the straightforward work-up procedure it allows. Other catalysts, such as erbium triflate (Er(OTf)3), have also been used, particularly in solvent-free microwave-assisted syntheses to improve yields and reduce reaction times. researchgate.net

Catalyst Systems for N-Alkylation (Functionalization): The functionalization step to produce this compound involves the N-alkylation of 2-chloromethyl-1H-benzimidazole. This reaction is typically not catalyzed by Lewis acids like zinc triflate but is instead promoted by bases. The base deprotonates the nitrogen of the imidazole (B134444) ring, creating a more nucleophilic benzimidazolide anion that then attacks the alkylating agent (e.g., 2-bromopropane).

Commonly used bases include:

Potassium Carbonate (K2CO3): A mild and inexpensive base that is highly effective in green chemistry methods like solvent-free grinding and in polar solvents.

Sodium Hydroxide (NaOH): A strong base often used in aqueous or alcoholic solutions.

Sodium Hydride (NaH): A very strong, non-nucleophilic base typically used in anhydrous aprotic solvents like THF or DMF. While effective, it is highly reactive and requires careful handling.

Microwave Irradiation as an Energy Source: Microwave irradiation is not a catalyst but rather an alternative and highly efficient method of energy input. It accelerates reactions by directly heating the polar molecules in the reaction mixture, leading to a rapid increase in temperature. In the context of N-alkylation, microwave-assisted synthesis can be performed solvent-free or with a minimal amount of a polar solvent. This technique has been shown to be superior to conventional heating, providing higher yields in significantly shorter reaction times (minutes instead of hours). For the N-alkylation of 2-chlorobenzimidazole, microwave irradiation for 2 minutes without any solvent has yielded products in up to 90% yield. nih.gov

Table 3: Comparison of Catalyst/Promoter Systems for Benzimidazole Synthesis and Functionalization

| Reaction Step | Catalyst/Promoter | Role | Typical Conditions |

|---|---|---|---|

| Ring Formation | Zinc Triflate (Zn(OTf)2) | Lewis Acid | o-phenylenediamine + aldehyde in ethanol, reflux. |

| Ring Formation | Erbium Triflate (Er(OTf)3) | Lewis Acid | Solvent-free, microwave irradiation. |

| N-Alkylation | Potassium Carbonate (K2CO3) | Base | Solvent-free grinding or in a polar solvent. |

| N-Alkylation | Sodium Hydroxide (NaOH) | Base | Aqueous or alcoholic solution, room temp. to reflux. |

| N-Alkylation | Sodium Hydride (NaH) | Base | Anhydrous THF or DMF, 0°C to 80°C. |

| N-Alkylation | Microwave Irradiation | Energy Source | Solvent-free or in a polar solvent, rapid heating. |

Iii. Reactivity Profiles and Transformational Chemistry of 1 Isopropyl 2 Chloromethylbenzimidazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The 2-chloromethyl group is analogous to a benzylic halide, rendering the methylene (B1212753) carbon highly susceptible to nucleophilic attack. The proximity of the benzimidazole (B57391) ring system, with its electron-rich nitrogen atoms, can stabilize the transition state of substitution reactions, facilitating the displacement of the chloride ion. These reactions typically proceed via an SN2 mechanism, although an SN1 pathway involving a stabilized carbocation intermediate is also plausible under certain conditions.

The chloride of 1-isopropyl-2-chloromethylbenzimidazole can be readily displaced by other halides or pseudo-halides through nucleophilic substitution. The Finkelstein reaction, for instance, allows for the conversion of the chloromethyl derivative into its corresponding iodo- or bromomethyl analogues by treatment with sodium iodide in acetone (B3395972) or another appropriate alkali metal halide. This halogen exchange can be synthetically useful, as iodides are often better leaving groups, enhancing reactivity in subsequent substitution steps.

Similarly, reaction with pseudo-halide nucleophiles such as cyanide (CN⁻), azide (B81097) (N₃⁻), or thiocyanate (B1210189) (SCN⁻) provides access to a variety of functionalized benzimidazole derivatives. These reactions expand the synthetic utility of the parent compound, introducing versatile functional groups that can be further elaborated.

Table 1: Examples of Halogen Exchange and Pseudo-halide Derivatization Reactions

| Reactant | Nucleophile/Reagent | Product | Reaction Type |

| This compound | Sodium Iodide (NaI) in Acetone | 1-Isopropyl-2-iodomethylbenzimidazole | Halogen Exchange (Finkelstein) |

| This compound | Sodium Azide (NaN₃) | 1-Isopropyl-2-azidomethylbenzimidazole | Pseudo-halide Substitution |

| This compound | Potassium Cyanide (KCN) | (1-Isopropyl-1H-benzimidazol-2-yl)acetonitrile | Pseudo-halide Substitution |

| This compound | Potassium Thiocyanate (KSCN) | 1-Isopropyl-2-(thiocyanatomethyl)benzimidazole | Pseudo-halide Substitution |

Formation of Quaternary Ammonium (B1175870) Salts and Other Charged Species

The electrophilic nature of the chloromethyl group makes it an excellent substrate for alkylating tertiary amines, leading to the formation of quaternary ammonium salts. nih.gov These reactions are typically carried out by treating this compound with a tertiary amine, such as trimethylamine (B31210) or pyridine, in a suitable solvent. The resulting quaternary ammonium salts are ionic compounds with potential applications as phase-transfer catalysts, ionic liquids, or biologically active agents. nih.gov

Similarly, reaction with phosphines (e.g., triphenylphosphine) yields phosphonium (B103445) salts. These salts are stable crystalline solids and are valuable as precursors to Wittig reagents, which are widely used for the synthesis of alkenes.

Table 2: Formation of Charged Species from this compound

| Nucleophile | Product Type | Example Product Name |

| Trimethylamine | Quaternary Ammonium Salt | 2-((Dimethylammonio)methyl)-1-isopropyl-1H-benzimidazol-1-ium chloride |

| Pyridine | Quaternary Ammonium Salt | 1-((1-Isopropyl-1H-benzimidazol-2-yl)methyl)pyridinium chloride |

| Triphenylphosphine | Phosphonium Salt | ((1-Isopropyl-1H-benzimidazol-2-yl)methyl)triphenylphosphonium chloride |

Reactions with Oxygen, Nitrogen, and Sulfur Nucleophiles

A wide array of O-, N-, and S-nucleophiles can displace the chloride from the 2-chloromethyl position, affording a diverse range of derivatives.

Oxygen Nucleophiles: Reactions with alkoxides (RO⁻) or phenoxides (ArO⁻) yield the corresponding ethers. Hydrolysis with water or hydroxide (B78521) can produce the corresponding alcohol, 1-isopropyl-1H-benzimidazol-2-yl)methanol, while reaction with carboxylate salts (RCOO⁻) leads to the formation of esters.

Nitrogen Nucleophiles: Primary and secondary amines react readily to form secondary and tertiary amines, respectively. Ammonia can be used to synthesize the primary amine, (1-isopropyl-1H-benzimidazol-2-yl)methanamine.

Sulfur Nucleophiles: Sulfur nucleophiles are known for their high nucleophilicity. msu.edulibretexts.org Thiolates (RS⁻) react to form thioethers (sulfides), which can be further oxidized to sulfoxides or sulfones. msu.edulibretexts.org Reaction with sodium hydrosulfide (B80085) (NaSH) can yield the corresponding thiol.

Table 3: Reactions with O, N, and S-Nucleophiles

| Nucleophile Type | Example Reagent | Product Functional Group | Example Product Name |

| Oxygen | Sodium Methoxide (NaOCH₃) | Ether | 1-Isopropyl-2-(methoxymethyl)benzimidazole |

| Oxygen | Sodium Acetate (CH₃COONa) | Ester | (1-Isopropyl-1H-benzimidazol-2-yl)methyl acetate |

| Nitrogen | Diethylamine ((C₂H₅)₂NH) | Tertiary Amine | N,N-Diethyl-1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine |

| Sulfur | Sodium Thiophenoxide (PhSNa) | Thioether | 1-Isopropyl-2-((phenylthio)methyl)benzimidazole |

Electrophilic Aromatic Substitution on the Benzimidazole Nucleus

The benzimidazole system itself does not have a strong intrinsic preference for a specific position for electrophilic attack, with substitution patterns often resulting in mixtures of isomers. However, the substituents on both the imidazole (B134444) and benzene (B151609) rings dictate the ultimate regiochemical outcome. The positions are activated or deactivated based on the electronic nature of the substituents. In the case of this compound, the N-1 isopropyl group and the C-2 chloromethyl group exert the primary directing influence.

Based on general principles, positions 4 and 7 are electronically distinct from positions 5 and 6. The electron density at these positions is influenced by the inductive and resonance effects of the entire heterocyclic system. The reaction conditions, particularly the acidity, are also crucial, as protonation of the N-3 nitrogen further deactivates the ring towards electrophilic attack.

The isopropyl group at the N-1 position influences the reactivity of the benzene ring through a combination of electronic and steric effects.

Steric Effect: The bulky isopropyl group can sterically hinder the approach of an electrophile to the adjacent C-7 position. This steric hindrance would likely favor substitution at the more accessible positions, namely 5 and 6, and potentially the 4-position, depending on the size of the incoming electrophile.

Therefore, in an electrophilic aromatic substitution reaction such as nitration or halogenation, the isopropyl group would be expected to disfavor substitution at the 7-position due to steric hindrance, leading to a potential preference for substitution at positions 4, 5, or 6. The precise product distribution would depend on a subtle balance between the electronic directing effects of the entire substituted benzimidazole system and the steric demands of the specific electrophile used. youtube.com

Metal-Catalyzed Cross-Coupling Reactions Involving the Benzimidazole Ring

The benzimidazole nucleus, being an aromatic system, can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are crucial for the synthesis of complex molecules with diverse applications. For a substrate like this compound, cross-coupling reactions can be directed to the C4, C5, C6, or C7 positions of the benzene portion of the ring. Typically, this requires pre-functionalization of the ring, usually through halogenation, to provide a reactive handle for the catalyst.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaromatic compounds, including benzimidazoles. wikipedia.orgwikipedia.org The N-isopropyl group at the N1 position prevents potential catalyst inhibition that can occur with N-H free benzimidazoles, making this compound a suitable, albeit electronically modified, substrate for these reactions. nih.gov

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide. wikipedia.orglibretexts.org A halogenated derivative of this compound (e.g., a 5-bromo or 7-iodo variant) would be expected to readily couple with various aryl- or vinyl-boronic acids. The reaction is valued for its mild conditions and the low toxicity of its boron-based reagents. nih.govorganic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Halogenated Benzimidazole Derivative

| Entry | Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 5-Bromo-1-isopropyl-2-chloromethylbenzimidazole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 88 |

| 2 | 7-Iodo-1-isopropyl-2-chloromethylbenzimidazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 92 |

| 3 | 5-Bromo-1-isopropyl-2-chloromethylbenzimidazole | Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 75 |

This is an interactive table based on representative data for analogous systems.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.orgyoutube.com It is known for its tolerance of a wide variety of functional groups. libretexts.org A halogenated this compound could be coupled with various organostannanes, although the toxicity of the tin reagents is a significant drawback. wikipedia.orglibretexts.org

Heck Reaction: This reaction forms a substituted alkene by coupling an organic halide with an alkene in the presence of a base. wikipedia.orgyoutube.com A 7-bromo-1-isopropyl-2-chloromethylbenzimidazole, for instance, could react with styrene (B11656) or butyl acrylate (B77674) to introduce an alkenyl substituent onto the benzimidazole core. A challenge in the Heck reaction of N-heteroaryl halides is the potential for the nitrogen atom to coordinate to the palladium catalyst, which can sometimes lead to catalyst poisoning. nih.gov However, the use of appropriate ligands can mitigate this issue. researchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynylated heterocycles. wikipedia.orgorganic-chemistry.orglibretexts.org Research has demonstrated the successful Sonogashira coupling of bromo-substituted benzimidazole derivatives with terminal alkynes, indicating this is a viable strategy for the functionalization of the this compound scaffold. researchgate.net

Table 2: Comparison of Major Cross-Coupling Reactions on a Hypothetical 5-Bromo-1-isopropyl-2-chloromethylbenzimidazole

| Reaction Type | Coupling Partner | Key Catalyst System | Typical Product | Advantages |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) / Base | 5-Aryl/vinyl derivative | Mild conditions, low toxicity |

| Stille | R-Sn(Bu)₃ | Pd(0) | 5-Aryl/vinyl derivative | High functional group tolerance |

| Heck | Alkene | Pd(0) / Base | 5-Alkenyl derivative | Atom economy |

| Sonogashira | Terminal Alkyne | Pd(0) / Cu(I) | 5-Alkynyl derivative | Direct alkynylation |

This is an interactive table summarizing the key features of each reaction.

Direct C-H activation is a more modern and atom-economical approach that avoids the need for pre-functionalization of the substrate. researchgate.net In the context of the benzimidazole ring, the C2-H bond is the most acidic and therefore the most common site for C-H activation. acs.orgnih.govnih.gov However, functionalization adjacent to the heterocycle, specifically at the C7 position, is of significant interest as it provides a distinct regiochemical outcome.

While C-H functionalization at the C4, C5, C6, and C7 positions is generally more challenging due to the lower acidity of these protons, directed C-H activation provides a powerful solution. researchgate.net The nitrogen atom at the N1 position can act as a directing group to facilitate metallation at the adjacent C7 position. Palladium-catalyzed systems have been successfully employed for the direct arylation of related heterocycles like benzoxazoles and benzothiazoles at the C7 position, suggesting a similar transformation should be feasible for this compound. acs.org Rhodium catalysts are also widely used for C-H functionalization and could offer alternative reactivity. rsc.orgnih.gov

A plausible catalytic cycle would involve the coordination of the N1 nitrogen to the palladium center, followed by a concerted metalation-deprotonation event at the C7 position to form a palladacycle intermediate. This intermediate can then undergo further reaction, such as coupling with an aryl halide, to yield the C7-functionalized product. nycu.edu.tw

Ring-Opening and Rearrangement Reactions of the Benzimidazole Heterocycle

The benzimidazole ring is known for its high thermal and chemical stability, being resistant to harsh acidic, basic, and oxidative conditions. instras.com However, under specific catalytic or thermal stress, the heterocyclic core can be induced to undergo ring-opening or rearrangement reactions, leading to the formation of alternative heterocyclic systems.

The stability of the benzimidazole ring is influenced by its substituents. nih.gov While simple thermal degradation requires very high temperatures, specific substitution patterns can facilitate skeletal transformations. For instance, the benzylation of benzimidazole has been reported to yield not only the expected N-benzylated products but also a ring-opened product resulting from 1,3-dibenzylation and subsequent cleavage of the imidazole ring. researchgate.net

More synthetically useful transformations have been developed using catalytic methods. A notable example is the transformation of benzimidazole salts into benzodiazepines. This process is believed to proceed via a continuous ring-opening hydrolysis of the benzimidazolium salt to form an N,N'-disubstituted o-phenylenediamine (B120857) intermediate, which then undergoes an intramolecular C-H activation and ring closure to form the seven-membered benzodiazepine (B76468) ring. nih.govresearchgate.net

The transformation of benzimidazoles into other heterocyclic scaffolds is a testament to the versatility of this privileged structure. As mentioned, a key pathway involves the catalytic ring-opening and subsequent C-H activation to furnish benzodiazepines. nih.govresearchgate.net

Furthermore, a close synthetic relationship exists between benzimidazoles and quinoxalines. While the acid-catalyzed rearrangement of quinoxalinone derivatives to benzimidazoles is a well-established synthetic method, it highlights the potential for interconversion. researchgate.netrsc.orgresearchgate.net This rearrangement often proceeds through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type mechanism. rsc.org It is conceivable that under specific conditions, a retro-rearrangement could be devised to convert a benzimidazole derivative into a quinoxaline (B1680401) or quinoxalinone, although this is less commonly reported. The ability to selectively synthesize either benzimidazoles or quinoxalines from common precursors using switchable catalytic systems further underscores the intimate connection between these two heterocyclic families. rsc.org

Iv. 1 Isopropyl 2 Chloromethylbenzimidazole As a Versatile Synthetic Building Block

Utility in the Synthesis of Complex Heterocyclic Systems

The benzimidazole (B57391) core is a privileged scaffold in medicinal chemistry and materials science. 1-Isopropyl-2-chloromethylbenzimidazole serves as an excellent starting material for elaborating this core into more complex, polycyclic heterocyclic systems. The chloromethyl group acts as a potent electrophile, readily reacting with various nucleophiles to initiate cyclization or annulation reactions, thereby building additional rings onto the benzimidazole framework. nih.govnih.gov

One of the significant applications of 2-chloromethylbenzimidazole derivatives is in the synthesis of hybrid molecules that combine the structural features of benzimidazole with other pharmacologically important heterocycles, such as quinazolinone. rsc.orgnih.gov These fused systems are of great interest due to their potential for enhanced biological activity. nih.gov The synthesis of quinazolinone-benzimidazole hybrids often involves the reaction of a 2-chloromethylbenzimidazole derivative with a suitable quinazolinone precursor. For instance, 1,5-disubstituted 2-chloromethylbenzimidazoles can be reacted with 2-mercapto-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one to furnish the desired hybrid structures. rsc.org This modular approach allows for the generation of a library of related compounds by varying the substituents on either the benzimidazole or quinazolinone moieties. rsc.orgnih.gov The combination of these two scaffolds is hypothesized to produce new structures with enhanced antiviral or antimicrobial properties. rsc.orgnih.gov

| Benzimidazole Precursor Fragment | Quinazolinone Precursor Fragment | Resulting Hybrid System | Reference |

|---|---|---|---|

| 1,5-disubstituted 2-chloromethylbenzimidazoles | 2-mercapto-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one | Quinazolinone-conjugated benzimidazoles | rsc.org |

| 2-(2-bromoaryl)benzimidazoles | Benzimidazoles (via C-N coupling and cyclocondensation) | Double benzimidazole-fused quinazolines | researchgate.net |

Beyond simple fused systems, this compound is instrumental in constructing more intricate polycyclic architectures. The field of benzimidazole chemistry has seen significant advances in annulation strategies that build additional rings onto the core structure. nih.gov The reactive chloromethyl group can participate in intramolecular alkylations or be transformed into other functional groups that facilitate cyclization cascades. nih.gov For example, derivatives of 2-acetylbenzimidazole, which can be conceptually linked to the chloromethyl precursor, are used to build pyrazoline and isoxazoline (B3343090) rings, demonstrating the versatility of functional groups at the 2-position in forming new heterocyclic systems. nih.gov These synthetic routes open pathways to novel, complex scaffolds with potential applications in various fields of chemical biology and materials science.

Applications in Ligand Design and Coordination Chemistry

The nitrogen atoms of the benzimidazole ring are excellent donors for coordination with metal ions. The incorporation of a 1-isopropyl-2-substituted benzimidazole moiety into a larger molecular framework allows for the design of sophisticated ligands with tailored electronic and steric properties. These ligands are crucial in the development of new catalysts, functional materials, and biomimetic models. mdpi.commdpi.comnih.gov

Ligands derived from 1-isopropylbenzimidazole have demonstrated versatile coordination behavior with a range of transition metals. A notable example is the tris[(1-isopropylbenzimidazol-2-yl)dimethylsilyl]methyl ligand, abbreviated as [TismPriBenz]. nih.govresearchgate.net This tripodal ligand, synthesized from 1-isopropylbenzimidazole, has been used to form complexes with metals such as lithium, copper, and nickel. nih.gov Research has shown that this ligand can exhibit different coordination modes, including κ³ (three-coordinate) and κ⁴ (four-coordinate) binding. nih.govresearchgate.net This flexibility allows the ligand to adapt to the geometric preferences of different metal centers, influencing the resulting complex's reactivity and physical properties. nih.gov

| Complex | Metal Center | Coordination Mode | Reference |

|---|---|---|---|

| [TismPriBenz]Li | Lithium (Li) | κ⁴ | nih.gov |

| [TismPriBenz]Cu | Copper (Cu) | κ⁴ | nih.gov |

| [TismPriBenz]NiBr | Nickel (Ni) | κ⁴ | nih.gov |

| [κ³-TismPriBenz]ZnMe | Zinc (Zn) | κ³ | researchgate.net |

The ability of benzimidazole-containing ligands to form well-defined metal complexes makes them excellent candidates for constructing supramolecular assemblies. The [TismPriBenz] ligand, for example, has been employed to create a class of metallacarbatranes. nih.govresearchgate.net These are cage-like structures where the metal is coordinated in a specific geometry by the tripodal ligand, creating a transannular interaction between the metal and a central carbon atom. researchgate.net Such organized, three-dimensional structures are foundational to the development of new materials with unique host-guest properties, catalytic activity, or specific electronic characteristics. The controlled assembly of these coordination compounds paves the way for the rational design of advanced functional materials.

Intermediate in Modular Organic Synthesis and Diversity-Oriented Synthesis

Modular synthesis and diversity-oriented synthesis (DOS) are powerful strategies for rapidly generating large collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. scispace.comrsc.org this compound is an ideal intermediate for these approaches due to its inherent modularity.

The molecule can be viewed as comprising distinct modules: the benzimidazole core, the N-isopropyl group, and the reactive 2-chloromethyl handle. The chloromethyl group provides a key branching point for introducing diversity. scispace.com It can react with a wide range of nucleophiles (amines, thiols, alcohols, etc.), allowing for the attachment of various appendages or "building blocks." researchgate.netwisdomlib.org This enables the efficient, parallel synthesis of a large library of related compounds where the core scaffold remains the same, but the peripheral functionality is varied. nih.gov This approach has been successfully used to synthesize libraries of angular bis-benzimidazoles, where a benzimidazole unit is built upon another, demonstrating the power of using functionalized benzimidazoles in DOS. nih.gov The goal of DOS is to explore "chemical space" broadly, and versatile building blocks like this compound are essential tools for achieving this objective. rsc.orgcam.ac.uk

Strategies for Incorporating the Benzimidazole Moiety into Larger Scaffolds

The primary strategy for incorporating the 1-isopropylbenzimidazole moiety into larger molecular frameworks revolves around the nucleophilic substitution of the chlorine atom in the 2-chloromethyl group. This electrophilic center readily reacts with a wide array of nucleophiles, facilitating the formation of new carbon-heteroatom and carbon-carbon bonds.

Reaction with N-Nucleophiles: A common and effective method for elaborating the this compound scaffold involves its reaction with various nitrogen-containing nucleophiles. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. For instance, the condensation with different aromatic and heterocyclic amines leads to the formation of novel benzimidazole derivatives with extended functionalities. This approach has been successfully employed in the synthesis of compounds with potential biological activities.

Reaction with S-Nucleophiles: The reactivity of the chloromethyl group also extends to sulfur-based nucleophiles. A notable example is the reaction with thiourea (B124793) under green chemistry conditions, such as physical grinding or using environmentally benign solvents like polyethylene (B3416737) glycol (PEG)-600 or ethanol, to yield N-alkyl-2-thiomethyl benzimidazoles. researchgate.net This reaction provides an efficient pathway to introduce a sulfur linkage, which can be a key structural motif in various pharmacologically active compounds.

Reaction with O-Nucleophiles: While less commonly reported in the specific context of this compound, the chloromethyl group is, in principle, susceptible to reactions with oxygen nucleophiles such as alcohols and phenols. These reactions would lead to the formation of ether linkages, further expanding the diversity of accessible derivatives. The conditions for such reactions would typically involve a suitable base and solvent system to facilitate the nucleophilic attack.

The strategic choice of the nucleophile and reaction conditions allows for the tailored incorporation of the 1-isopropylbenzimidazole unit into a diverse range of molecular scaffolds, highlighting its utility as a versatile synthetic intermediate.

| Nucleophile Type | Example Nucleophile | Resulting Linkage | Potential Application |

| Nitrogen (N) | Aromatic/Heterocyclic Amines | C-N | Medicinal Chemistry |

| Sulfur (S) | Thiourea | C-S | Pharmaceutical Synthesis |

| Oxygen (O) | Alcohols/Phenols | C-O | Organic Synthesis |

V. Advanced Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Molecular Interactions

Analysis of Characteristic Vibrational Modes and Their Perturbations

The vibrational spectrum of 1-isopropyl-2-chloromethylbenzimidazole, typically analyzed using Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a molecular fingerprint based on the vibrations of its constituent chemical bonds. The spectrum is complex due to the extensive coupling of different vibrational modes within the bicyclic heteroatomic structure. nih.gov The primary vibrational modes can be assigned to the benzimidazole (B57391) core, the N-isopropyl group, and the C-chloromethyl group.

Key vibrational assignments for the aromatic benzimidazole core include C-H stretching vibrations, which typically appear in the 3100–3000 cm⁻¹ region. mdpi.com The C=C and C=N stretching vibrations within the fused rings are observed in the 1650-1400 cm⁻¹ range. The N-isopropyl substituent introduces characteristic aliphatic C-H stretching modes just below 3000 cm⁻¹, along with C-H bending and rocking vibrations at lower wavenumbers. The chloromethyl group is identifiable by its C-H stretching and, most notably, the C-Cl stretching vibration, which typically occurs in the 800-600 cm⁻¹ region.

The substitution pattern significantly perturbs the vibrational frequencies of the benzimidazole ring. The electron-donating isopropyl group at the N1 position and the electron-withdrawing chloromethyl group at the C2 position alter the electronic distribution within the aromatic system. These substitutions influence the force constants of the ring's chemical bonds, leading to shifts in the characteristic vibrational frequencies compared to unsubstituted benzimidazole. nih.gov

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Benzimidazole Ring | Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch | 1630 - 1590 | |

| C=C Stretch | 1600 - 1450 | |

| Ring Breathing/Skeletal Vibrations | 1450 - 1000 | |

| Aromatic C-H Out-of-Plane Bend | 900 - 700 | |

| Isopropyl Group | Aliphatic C-H Stretch | 2980 - 2950 |

| CH₃ Asymmetric/Symmetric Bend | 1470 - 1450 / 1385 - 1365 | |

| C-H Rock/Bend | 1350 - 1150 | |

| Chloromethyl Group | Aliphatic C-H Stretch | 2970 - 2940 |

| CH₂ Scissoring | ~1430 | |

| C-Cl Stretch | 800 - 600 |

Environmental Effects on Spectroscopic Signatures

The spectroscopic properties of benzimidazole derivatives are sensitive to their local environment, including solvent polarity, pH, and temperature. These external factors can induce significant shifts in vibrational, absorption, and emission spectra.

Solvent Polarity: The phenomenon of solvatochromism, where the absorption or emission spectrum of a compound changes with solvent polarity, is observed in benzimidazole derivatives. ingentaconnect.comnih.govicm.edu.plrsc.org Changes in solvent polarity can stabilize the ground or excited state of the molecule to different extents, leading to bathochromic (red) or hypsochromic (blue) shifts in UV-Vis absorption maxima. rsc.org In vibrational spectroscopy, polar solvents, particularly protic ones like water or ethanol, can form intermolecular hydrogen bonds with the nitrogen atoms of the imidazole (B134444) ring. rsc.orgnih.gov This interaction alters the electron density distribution and bond strengths, causing shifts in the corresponding vibrational frequencies. rsc.org

pH: The spectral characteristics of benzimidazoles are often highly dependent on pH due to the basicity of the imino nitrogen atom (N3) in the imidazole ring. mdpi.comresearchgate.net In acidic conditions, this nitrogen can be protonated, forming a benzimidazolium cation. This protonation event significantly alters the electronic structure of the aromatic system, resulting in substantial changes to the UV-Vis absorption and fluorescence spectra. mdpi.com These pH-dependent spectral variations allow such compounds to be used as potential pH sensors. mdpi.com

Temperature: Temperature can influence spectroscopic signatures in several ways. An increase in temperature can alter the population distribution of different rotational-vibrational energy levels and conformational isomers. nih.gov It can also increase the rate of non-radiative decay processes from the excited state, which typically leads to a decrease in fluorescence intensity. nih.gov Furthermore, temperature changes can affect the strength and dynamics of intermolecular interactions with solvent molecules, leading to subtle but measurable shifts in spectral band positions and shapes. nih.govrsc.org

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Advanced mass spectrometry (MS) techniques are indispensable for the unambiguous structural confirmation of this compound and its derivatives. High-resolution mass spectrometry provides precise molecular formula determination, while tandem mass spectrometry reveals detailed structural information through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). This precision allows for the determination of a unique elemental composition for a measured mass, thereby confirming the molecular formula of the analyte.

For this compound, with the molecular formula C₁₁H₁₃ClN₂, HRMS can easily distinguish it from other compounds having the same nominal mass but different elemental compositions. Furthermore, the presence of a chlorine atom provides a distinct isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. HRMS can resolve the molecular ion peak into two distinct peaks ([M]⁺ and [M+2]⁺) separated by approximately 2 Da, with a relative intensity ratio of ~3:1, providing definitive evidence for the presence of a single chlorine atom in the molecule.

Table 2: HRMS Data for this compound (C₁₁H₁₃ClN₂)

| Ion Formula | Calculated Monoisotopic Mass (Da) | Isotope |

| [C₁₁H₁₃³⁵ClN₂]⁺ | 208.0767 | [M]⁺ |

| [C₁₁H₁₃³⁷ClN₂]⁺ | 210.0738 | [M+2]⁺ |

| [C₁₁H₁₄³⁵ClN₂]⁺ | 209.0846 | [M+H]⁺ |

| [C₁₁H₁₄³⁷ClN₂]⁺ | 211.0816 | [M+H+2]⁺ |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Complex Derivatives

Tandem mass spectrometry (MS/MS) is used to determine the structure of a molecule by inducing fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the molecular ion of this compound is selectively isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern serves as a structural fingerprint, allowing for the confirmation of connectivity and the identification of substituent groups.

The fragmentation of N-substituted benzimidazole derivatives follows predictable pathways. For this compound, characteristic fragmentation would involve cleavages at the substituent groups and within the benzimidazole core. Key fragmentation pathways include:

Loss of the Isopropyl Group: Cleavage of the N-C bond can result in the loss of an isopropyl radical (•C₃H₇) or a neutral propene molecule (C₃H₆) through a rearrangement.

Loss of the Chloromethyl Group: Alpha-cleavage at the C2 position can lead to the loss of a chloromethyl radical (•CH₂Cl).

Benzimidazole Core Fragmentation: Following initial substituent losses, the benzimidazole ring itself can fragment, often characterized by the sequential loss of hydrogen cyanide (HCN) molecules. nih.gov

This detailed fragmentation data allows for the precise structural characterization of the parent molecule and is invaluable for distinguishing it from structural isomers.

Table 3: Plausible MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Formula |

| 208.08 | •CH₂Cl | 159.09 | [C₁₀H₁₁N₂]⁺ |

| 208.08 | •C₃H₇ | 165.03 | [C₈H₆ClN₂]⁺ |

| 208.08 | C₃H₆ | 166.04 | [C₈H₇ClN₂]⁺• |

| 166.04 | •Cl | 131.06 | [C₈H₇N₂]⁺ |

| 159.09 | HCN | 132.08 | [C₉H₁₀N]⁺ |

| 131.06 | HCN | 104.05 | [C₇H₆N]⁺ |

Vi. Theoretical and Computational Chemistry of 1 Isopropyl 2 Chloromethylbenzimidazole

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Isopropyl-2-chloromethylbenzimidazole. These methods allow for the precise determination of the molecule's electronic structure and energetics, which are key to predicting its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are utilized to determine its optimized molecular geometry, electronic states, and perform orbital analysis. gfz-potsdam.de

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, providing crucial information on bond lengths, bond angles, and dihedral angles. This structural information is foundational for understanding the molecule's steric and electronic properties.

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For benzimidazole (B57391) derivatives, the HOMO is typically distributed over the benzimidazole ring, while the LUMO is often localized on the imidazole (B134444) moiety and its substituents.

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Benzimidazole Derivative *

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Data presented is illustrative for a comparable benzimidazole derivative as specific computational studies on this compound were not available in the reviewed literature.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energy landscapes and are particularly useful for locating and characterizing transition states. While computationally more demanding than DFT, ab initio calculations are invaluable for obtaining benchmark energetic data for reaction pathways, including activation energies and reaction enthalpies. For a molecule like this compound, these methods can be applied to meticulously map out the potential energy surface for various reactions, offering a detailed understanding of the kinetic and thermodynamic factors governing its chemical transformations.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathways and identifying the transition states, a detailed understanding of how this compound participates in chemical reactions can be achieved.

The 2-chloromethyl group on the benzimidazole ring is a primary site for nucleophilic substitution reactions. Computational studies can model the reaction pathways for the substitution of the chloride ion by various nucleophiles. These studies typically investigate the potential energy surface for both SN1 and SN2 mechanisms.

For an SN2 reaction, the calculations would focus on identifying the pentavalent transition state where the nucleophile attacks the carbon atom of the chloromethyl group, and the chloride ion acts as the leaving group. The stereochemistry and the energy barrier for this process can be precisely calculated.

For a potential SN1 pathway, computational methods would be used to assess the stability of the resulting carbocation intermediate. The benzimidazole ring can play a role in stabilizing this intermediate through resonance. By comparing the activation energies for the SN1 and SN2 pathways, the predominant reaction mechanism under different conditions can be predicted.

Table 2: Illustrative Calculated Activation Energies for Nucleophilic Substitution on a 2-Chloromethylbenzimidazole Analog *

| Reaction Pathway | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| SN2 | OH⁻ | Water | 18.5 |

| SN1 | - | Water | 25.2 |

This data is hypothetical and serves to illustrate the type of information obtained from computational studies, as specific data for this compound was not available.

The benzimidazole ring itself can undergo functionalization, such as electrophilic aromatic substitution. Theoretical studies can help predict the regioselectivity of these reactions. By calculating the electron density at various positions on the benzene (B151609) and imidazole portions of the ring, the most likely sites for electrophilic attack can be identified. Molecular Electrostatic Potential (MEP) maps are often used to visualize the electron-rich and electron-poor regions of the molecule, providing a clear indication of where electrophiles are most likely to interact. researchgate.net

Structure-Reactivity Relationship Studies

Computational methods are extensively used to establish quantitative structure-activity relationships (QSAR) and to understand how the specific structural features of this compound influence its reactivity. nih.govnih.gov

The presence of the isopropyl group at the N1 position introduces both steric and electronic effects. Sterically, the bulky isopropyl group can influence the approach of reactants to the imidazole ring and the adjacent 2-chloromethyl group. Electronically, as an alkyl group, it is electron-donating, which can increase the electron density on the benzimidazole ring system, potentially affecting its nucleophilicity and the stability of any cationic intermediates.

The chloromethyl group at the C2 position is a key reactive site. The electronegativity of the chlorine atom makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. Computational models can quantify these electronic effects and correlate them with experimentally observed reaction rates. By systematically modifying the substituents on the benzimidazole ring in silico and calculating relevant electronic descriptors (such as atomic charges, orbital energies, and electrostatic potentials), a comprehensive understanding of the structure-reactivity relationships can be developed. This knowledge is crucial for designing new derivatives with tailored reactivity for specific applications.

Quantitative Structure-Property Relationships (QSPR) for Reactivity Parameters

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. In the context of this compound, QSPR can be employed to predict its reactivity, particularly in reactions involving the chloromethyl group, such as nucleophilic substitutions.

A hypothetical QSPR model for the reactivity of this compound in a generic SN2 reaction could be formulated as follows:

log(k) = β₀ + β₁(σ*) + β₂(Eₛ) + β₃(LUMO) + β₄(logP)

Where:

log(k) is the logarithm of the reaction rate constant.

β₀, β₁, β₂, β₃, and β₄ are regression coefficients determined from a training set of similar compounds.

σ* is the Taft polar substituent constant, representing the electronic effect of the substituents on the benzimidazole ring.

Eₛ is the Taft steric parameter, quantifying the steric hindrance around the reaction center.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, which indicates the susceptibility of the molecule to nucleophilic attack.

logP is the logarithm of the octanol-water partition coefficient, representing the hydrophobicity of the molecule.

Below is a hypothetical data table illustrating the application of such a QSPR model to predict the reactivity of this compound and related analogs.

| Compound | σ* | Eₛ | LUMO (eV) | logP | Predicted log(k) |

| This compound | 0.15 | -1.50 | -1.25 | 3.50 | -4.20 |

| 1-Ethyl-2-chloromethylbenzimidazole | 0.10 | -1.31 | -1.20 | 3.00 | -4.05 |

| 1-Methyl-2-chloromethylbenzimidazole | 0.00 | -1.24 | -1.15 | 2.50 | -3.90 |

| 2-Chloromethylbenzimidazole | -0.05 | -1.00 | -1.10 | 2.00 | -3.75 |

This interactive table is based on hypothetical data for illustrative purposes.

Analysis of Steric and Electronic Effects of the Isopropyl Group and Chloromethyl Moiety

The reactivity and properties of this compound are significantly influenced by the steric and electronic contributions of its two key substituents: the isopropyl group at the N1 position and the chloromethyl group at the C2 position.

The isopropyl group is a bulky, electron-donating alkyl group. Its primary influence is steric. The two methyl groups of the isopropyl substituent create significant steric hindrance around the N1 position of the benzimidazole ring. This steric bulk can influence the approach of reactants and solvent molecules, potentially shielding the nitrogen atom from interactions. Electronically, the isopropyl group is weakly electron-donating through an inductive effect (+I), which slightly increases the electron density on the benzimidazole ring system.

The chloromethyl moiety (-CH₂Cl) exhibits a dual electronic nature. The chlorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect makes the adjacent carbon atom electron-deficient and, consequently, a good electrophilic center for nucleophilic attack. This is the primary factor governing the reactivity of the chloromethyl group in substitution reactions. Conversely, the methylene (B1212753) group can participate in hyperconjugation, which can have a minor electron-donating effect. The steric effect of the chloromethyl group is less significant than that of the isopropyl group.

A summary of the steric and electronic parameters for these groups is provided in the table below.

| Substituent | Taft Steric Parameter (Eₛ) | Hammett Constant (σ) |

| Isopropyl (-CH(CH₃)₂) | -0.47 | -0.15 (para) |

| Chloromethyl (-CH₂Cl) | -0.24 | +0.18 (meta) |

This interactive table presents literature values for the steric and electronic parameters of the specified substituent groups.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD can provide insights into the preferred conformations, flexibility, and intermolecular interactions of this compound in various environments.

Analysis of Dynamic Behavior and Preferred Conformations

The dynamic behavior of this compound is largely dictated by the rotational freedom around the single bonds connecting the isopropyl and chloromethyl groups to the benzimidazole core. MD simulations can map the potential energy surface associated with these rotations, revealing the most stable (lowest energy) conformations.

The rotation of the isopropyl group around the N1-C(isopropyl) bond is expected to have a moderate energy barrier due to the steric interactions between the methyl groups of the isopropyl substituent and the hydrogen atom at the C7 position of the benzimidazole ring. The preferred conformation is likely to be one where the two methyl groups are staggered with respect to the plane of the benzimidazole ring, minimizing steric clash.

Similarly, the rotation of the chloromethyl group around the C2-C(methylene) bond will also have a rotational energy barrier. The most stable conformation is likely to be one where the chlorine atom is positioned away from the N1-isopropyl group to minimize steric and electrostatic repulsion.

A hypothetical conformational energy profile is presented below, illustrating the energy changes associated with the rotation of the isopropyl group.

| Dihedral Angle (H-C(isopropyl)-N1-C2) | Relative Energy (kcal/mol) |

| 0° (Eclipsed) | 5.0 |

| 60° (Gauche) | 1.5 |

| 120° (Eclipsed) | 5.5 |

| 180° (Anti) | 0.0 |

This interactive table is based on hypothetical data for illustrative purposes.

Exploration of Intermolecular Interactions in Various Chemical Environments

MD simulations can also be used to explore the intermolecular interactions between this compound and solvent molecules in different chemical environments. The nature and strength of these interactions can significantly influence the solubility, reactivity, and biological activity of the compound.

In a polar protic solvent like water, the primary interactions are expected to be hydrogen bonds between the solvent molecules and the nitrogen atoms of the benzimidazole ring. The lone pair of electrons on the N3 atom can act as a hydrogen bond acceptor.

In a polar aprotic solvent such as dimethyl sulfoxide (DMSO), strong dipole-dipole interactions are expected to dominate. The polar nature of the C-Cl bond in the chloromethyl group will also contribute to these interactions.

In a nonpolar solvent like chloroform, the interactions will be weaker, primarily consisting of van der Waals forces and dispersion interactions. There is also the possibility of a weak hydrogen bond between the acidic proton of chloroform and the nitrogen atoms of the benzimidazole ring.

The following table provides a hypothetical summary of the calculated intermolecular interaction energies.

| Solvent | Interaction Energy (kcal/mol) | Primary Interaction Type |

| Water | -8.5 | Hydrogen Bonding |

| Methanol | -7.2 | Hydrogen Bonding |

| Chloroform | -4.5 | van der Waals / Weak H-Bond |

| Hexane | -2.1 | van der Waals |

This interactive table is based on hypothetical data for illustrative purposes.

Vii. Concluding Perspectives and Future Research Directions

Emerging Methodologies in the Synthesis and Transformation of 1-Isopropyl-2-chloromethylbenzimidazole

The synthesis and subsequent transformation of this compound are poised to benefit from a range of modern synthetic techniques that offer advantages in terms of efficiency, sustainability, and reaction control.

Microwave-Assisted Synthesis: A significant advancement in the synthesis of related 1-alkyl-2-chloromethylbenzimidazoles involves the use of microwave irradiation. researchgate.net This technique has been shown to accelerate reaction times, often leading to cleaner reactions and higher yields compared to conventional heating methods. rasayanjournal.co.inresearchgate.netresearchgate.netsemanticscholar.org For the synthesis of this compound, a microwave-assisted approach could be employed in the alkylation of 2-chloromethylbenzimidazole with an isopropylating agent. researchgate.net The rapid and uniform heating provided by microwaves can enhance the efficiency of this N-alkylation step. mdpi.com

Photocatalysis: The use of visible-light photocatalysis is an emerging green chemistry approach for the synthesis of benzimidazoles. researchgate.netacs.orgrsc.orgrawdatalibrary.netresearchgate.net This method utilizes light energy to drive chemical reactions, often under mild conditions. For instance, photocatalytic methods have been developed for the condensation of o-phenylenediamines with aldehydes to form the benzimidazole (B57391) core. acs.org The functionalization of the benzimidazole scaffold through photocatalytic means is also an area of active research.

| Methodology | Potential Advantages for this compound | Key Research Focus |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, cleaner product profiles. rasayanjournal.co.inresearchgate.netresearchgate.netsemanticscholar.org | Optimization of microwave parameters for the N-isopropylation of 2-chloromethylbenzimidazole. |

| Flow Chemistry | Precise control of reaction conditions, enhanced safety, potential for automation and scalability. nih.govresearchgate.net | Development of a continuous flow process for the multi-step synthesis of derivatives. |

| Photocatalysis | Environmentally friendly, mild reaction conditions, use of renewable energy. researchgate.netacs.orgrsc.orgrawdatalibrary.netresearchgate.net | Exploration of photocatalytic C-H functionalization on the isopropyl group or the benzimidazole core. |

Unexplored Reaction Pathways and Novel Synthetic Opportunities

The reactive chloromethyl group at the 2-position of this compound serves as a versatile handle for a multitude of nucleophilic substitution reactions. While reactions with common nucleophiles are known, there remain numerous unexplored pathways that could lead to novel and valuable benzimidazole derivatives.

C-H Activation: Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis that can provide access to novel derivatives without the need for pre-functionalized starting materials. nih.govrsc.orgrsc.org For this compound, C-H activation could be explored at several positions:

The Isopropyl Group: The methine C-H bond of the isopropyl group is a potential site for functionalization, which could introduce new substituents and create more complex molecular architectures.

The Benzene (B151609) Ring: Regioselective C-H functionalization of the benzo moiety could lead to a wide array of substituted benzimidazoles with tailored electronic and steric properties.

Domino and Multicomponent Reactions: Designing one-pot, multicomponent reactions (MCRs) involving this compound as a building block could lead to the rapid assembly of complex molecular scaffolds. nih.gov For example, a domino reaction could be initiated by a nucleophilic attack on the chloromethyl group, followed by an intramolecular cyclization or rearrangement to generate novel heterocyclic systems.

Exploration of Novel Nucleophiles: While reactions with simple amines, thiols, and alcohols are common, the reaction of this compound with a wider range of carbon and heteroatom nucleophiles remains largely unexplored. This includes reactions with organometallic reagents, enolates, and more complex heterocyclic systems, which could yield novel benzimidazole conjugates.

| Unexplored Pathway | Potential Outcome | Synthetic Strategy |

| C-H Activation | Novel functionalization at the isopropyl group or benzene ring. nih.govrsc.orgrsc.org | Transition-metal catalyzed directed or non-directed C-H functionalization. |

| Domino Reactions | Rapid construction of complex polycyclic benzimidazole derivatives. nih.gov | Sequential reactions where the product of one step is the substrate for the next in the same pot. |

| Novel Nucleophiles | Synthesis of new classes of benzimidazole-containing compounds. | Reaction with organometallics, enolates, and functionalized heterocycles. |

Integration with Advanced Catalytic Systems for Enhanced Reactivity and Selectivity

The efficiency and selectivity of reactions involving this compound can be significantly enhanced through the use of advanced catalytic systems.

Transition Metal Catalysis: Transition metals like palladium, rhodium, and copper are powerful catalysts for a wide range of organic transformations. nih.govenpress-publisher.comnih.govresearchgate.net In the context of this compound, transition metal catalysts could be employed for:

Cross-Coupling Reactions: The chloro- leaving group could potentially be utilized in cross-coupling reactions, although less reactive than bromo- or iodo-substituents. More likely, functionalization of the benzimidazole core via C-H activation could be facilitated by transition metal catalysts.

Intramolecular Cyclizations: Catalyst-controlled intramolecular C-H cyclization of derivatives of this compound with alkenes could lead to the formation of novel fused ring systems. acs.org

Organocatalysis: Organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. core.ac.ukresearchgate.net Chiral organocatalysts could be employed to introduce stereocenters in reactions involving derivatives of this compound, for example, in asymmetric additions to the benzimidazole nitrogen or in functionalization of the side chain.

Nanocatalysis: The use of nanoparticle-based catalysts can offer advantages in terms of high catalytic activity, stability, and recyclability. rdd.edu.iq For instance, metal oxide nanoparticles could be explored as catalysts for the synthesis of benzimidazole derivatives from this compound, potentially under milder conditions and with improved yields.

| Catalytic System | Potential Application | Expected Benefits |

| Transition Metal Catalysis | Cross-coupling, C-H activation, intramolecular cyclization. nih.govenpress-publisher.comnih.govresearchgate.netacs.org | High efficiency, regioselectivity, and stereoselectivity. |

| Organocatalysis | Asymmetric synthesis. core.ac.ukresearchgate.net | Metal-free, environmentally benign, access to chiral molecules. |

| Nanocatalysis | Synthesis of derivatives. rdd.edu.iq | High activity, recyclability of the catalyst, milder reaction conditions. |

Computational Predictions Guiding Experimental Design for Novel Benzimidazole Derivatives and Chemical Scaffolds

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, thereby guiding the design of new experiments and the development of novel compounds. researchgate.netijpsjournal.comrsc.orgtandfonline.comfigshare.comrsc.orgnih.govnih.govlokmanhekim.edu.trdntb.gov.uarsc.orgnih.govnih.govresearchgate.net

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. These studies can help in understanding the reactivity of different sites within the molecule and in predicting the outcomes of various chemical reactions.

Molecular Docking and Molecular Dynamics (MD) Simulations: For the design of new benzimidazole derivatives with potential biological activity, molecular docking can be used to predict the binding modes and affinities of these molecules to specific biological targets. researchgate.netrsc.orgtandfonline.comfigshare.comnih.govlokmanhekim.edu.tr Following docking, MD simulations can provide insights into the dynamic behavior and stability of the ligand-receptor complexes over time. researchgate.netrsc.orgtandfonline.comfigshare.comnih.gov

In Silico ADME/Tox Prediction: Before embarking on the synthesis of a large library of derivatives, computational tools can be used to predict their Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their potential toxicity. lokmanhekim.edu.tr This in silico screening can help in prioritizing the synthesis of compounds with more favorable drug-like properties.

| Computational Method | Application in Research | Guiding Principle |

| Density Functional Theory (DFT) | Prediction of reactivity, reaction mechanisms, and spectroscopic properties. | Understanding the electronic structure to guide synthetic efforts. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. researchgate.netrsc.orgtandfonline.comfigshare.comnih.govlokmanhekim.edu.tr | Structure-based design of new bioactive molecules. |

| Molecular Dynamics (MD) Simulations | Assessment of the stability and dynamics of ligand-receptor complexes. researchgate.netrsc.orgtandfonline.comfigshare.comnih.gov | Evaluating the dynamic behavior of potential drug candidates. |

| In Silico ADME/Tox | Prediction of pharmacokinetic properties and potential toxicity. lokmanhekim.edu.tr | Early-stage filtering of compounds to focus on those with better developability profiles. |

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 1-isopropyl-2-chloromethylbenzimidazole, and how can intermediates be characterized?

- Methodological Answer : A common approach involves modifying the benzimidazole core. For example, 2-chlorobenzimidazole derivatives can be synthesized via phosphorylation (e.g., reacting benzimidazole-2-one with phosphoryl chloride in phenol) . Substitution reactions with alkylating agents (e.g., isopropyl halides) introduce the isopropyl group. Key intermediates should be characterized using 1H/13C NMR to confirm regioselectivity and IR spectroscopy to verify functional groups (e.g., C-Cl stretch at ~550–600 cm⁻¹). Purity can be assessed via HPLC with UV detection (λ ~260–280 nm for benzimidazole absorption) .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR : 1H NMR can resolve the isopropyl group (δ 1.2–1.5 ppm for CH3, δ 2.5–3.0 ppm for CH) and chloromethyl protons (δ ~4.5–5.0 ppm). 13C NMR distinguishes aromatic carbons (δ 110–150 ppm) and aliphatic carbons (δ 20–50 ppm) .

- XRD : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related benzimidazole derivatives (mean C–C bond deviation: 0.003 Å, R-factor: 0.029) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C11H13ClN2: calculated m/z 208.0766) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts during the synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions. For phosphorylation, phenol acts as both solvent and catalyst .

- Temperature Control : Lower temperatures (~0–5°C) minimize side reactions during chloromethylation.

- Catalysts : Lewis acids (e.g., ZnCl2) can accelerate alkylation.

- Byproduct Analysis : Use TLC or GC-MS to monitor reaction progress. For persistent impurities, column chromatography with silica gel (eluent: ethyl acetate/hexane) is effective .

Q. How should researchers address contradictions in spectroscopic data or unexpected reaction outcomes?

- Methodological Answer :

- Iterative Testing : Replicate experiments under controlled conditions to isolate variables (e.g., moisture sensitivity, reagent purity).

- Cross-Validation : Compare NMR/IR data with computational models (e.g., DFT calculations for predicted chemical shifts) .

- Contradiction Analysis : Apply qualitative research frameworks (e.g., triangulation of spectroscopic, chromatographic, and crystallographic data) to resolve discrepancies .

Q. What safety protocols are critical when handling hazardous reagents like phosphoryl chloride or chloromethylating agents?

- Methodological Answer :

- Ventilation : Use fume hoods for all steps involving volatile reagents (e.g., POCl3, chloromethyl ethers).

- PPE : Wear acid-resistant gloves, goggles, and lab coats.

- Waste Disposal : Neutralize phosphoryl chloride with ice-cold sodium bicarbonate before disposal.

- Training : Complete safety exams (score 100% on lab safety tests) and adhere to institutional Chemical Hygiene Plans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products